(5-Bromopenta-2,4-dien-1-YL)benzene
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Overview
Description
(5-Bromopenta-2,4-dien-1-YL)benzene is an organic compound characterized by a benzene ring substituted with a brominated penta-2,4-dienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromopenta-2,4-dien-1-YL)benzene typically involves the bromination of penta-2,4-dien-1-ylbenzene. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat to facilitate the bromination reaction .
Industrial Production Methods:
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various products depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Major Products:
Substitution: Products vary based on the nucleophile used, such as hydroxylated or aminated derivatives.
Oxidation: Products include aldehydes, ketones, or carboxylic acids depending on the extent of oxidation.
Scientific Research Applications
(5-Bromopenta-2,4-dien-1-YL)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways involving brominated compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties
Mechanism of Action
The mechanism of action of (5-Bromopenta-2,4-dien-1-YL)benzene in chemical reactions typically involves the formation of reactive intermediates such as radicals or carbocations. These intermediates then undergo further transformations leading to the final products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Cyclopenta-2,4-dien-1-ylbenzene: Similar structure but lacks the bromine atom.
Phenylbutadiene: Another diene-substituted benzene compound.
Uniqueness: (5-Bromopenta-2,4-dien-1-YL)benzene is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization compared to its non-brominated counterparts .
Properties
CAS No. |
646533-99-5 |
---|---|
Molecular Formula |
C11H11Br |
Molecular Weight |
223.11 g/mol |
IUPAC Name |
5-bromopenta-2,4-dienylbenzene |
InChI |
InChI=1S/C11H11Br/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1-8,10H,9H2 |
InChI Key |
YOOJNVIEVFVWPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC=CC=CBr |
Origin of Product |
United States |
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